Cas no 1203313-99-8 (2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide)

2-{2-(4-Fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenylamino group and an acetamide side chain linked to a phenethyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the thiazole ring contributes to structural rigidity and electronic properties. The phenethyl tail offers flexibility for further derivatization. This compound is of interest for research applications in drug discovery, particularly in the development of kinase inhibitors or GPCR-targeted agents. Its well-defined structure allows for precise structure-activity relationship studies.
2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide structure
1203313-99-8 structure
Product name:2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
CAS No:1203313-99-8
MF:C19H18FN3OS
MW:355.429126262665
CID:6192479
PubChem ID:30941133

2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
    • 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide
    • 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
    • 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
    • 1203313-99-8
    • F5382-0513
    • AKOS024508139
    • Inchi: 1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
    • InChI Key: SAOLXAFOZXWOCB-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCCC2C=CC=CC=2)=O)N=C1NC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 355.11546154g/mol
  • Monoisotopic Mass: 355.11546154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 82.3Ų

2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5382-0513-20mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
20mg
$99.0 2023-09-10
Life Chemicals
F5382-0513-25mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
25mg
$109.0 2023-09-10
Life Chemicals
F5382-0513-20μmol
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-0513-15mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
15mg
$89.0 2023-09-10
Life Chemicals
F5382-0513-3mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
3mg
$63.0 2023-09-10
Life Chemicals
F5382-0513-10mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
10mg
$79.0 2023-09-10
Life Chemicals
F5382-0513-30mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
30mg
$119.0 2023-09-10
Life Chemicals
F5382-0513-1mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0513-10μmol
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-0513-2mg
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
1203313-99-8
2mg
$59.0 2023-09-10

Additional information on 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide

Comprehensive Overview of 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide (CAS No. 1203313-99-8)

The compound 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide (CAS No. 1203313-99-8) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, featuring a thiazole core substituted with a 4-fluorophenyl group and an acetamide side chain. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. Researchers are increasingly focusing on compounds like 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide due to their potential to modulate specific biological pathways. The presence of the fluorophenyl moiety enhances the compound's binding affinity to certain receptors, while the thiazole ring contributes to its metabolic stability—a critical factor in drug design.

One of the most frequently searched questions in the context of this compound is: "What are the potential therapeutic applications of 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide?" Preliminary studies suggest its relevance in kinase inhibition, particularly in diseases where aberrant kinase activity plays a role. Additionally, its structural similarity to other thiazole-containing drugs has sparked interest in its potential anti-inflammatory and anticancer properties.

The synthesis of 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide involves multi-step organic reactions, often starting with the condensation of 4-fluorophenyl isothiocyanate with a bromoacetophenone derivative. This is followed by cyclization to form the thiazole ring and subsequent amidation to introduce the phenylethyl side chain. The process requires meticulous optimization to achieve high yields and purity, which are essential for pharmacological evaluations.

From an SEO perspective, this compound aligns with trending topics such as "next-generation drug candidates" and "structure-activity relationship (SAR) studies." Researchers and industry professionals often search for terms like "thiazole derivatives in medicinal chemistry" or "fluorophenyl-based bioactive molecules," making this compound a subject of high relevance. Its CAS No. 1203313-99-8 also serves as a critical identifier in patent literature and regulatory documents.

Another area of interest is the compound's physicochemical properties, including its solubility, logP, and stability under various conditions. These parameters are vital for determining its bioavailability and formulation potential. Computational modeling and in silico studies have been employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, further guiding its development.

In conclusion, 2-{2-(4-fluorophenyl)amino-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with its potential therapeutic applications, positions it as a valuable subject for ongoing research. As the scientific community continues to explore its capabilities, this compound may soon emerge as a key player in the development of innovative treatments.

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